2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride
Description
Structural Analysis
Molecular Architecture and Isomeric Forms
2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a chiral organic compound with the molecular formula C₆H₁₀Cl₂N₂O₂S (molecular weight: 245.1268 g/mol). Its structure comprises:
- A 1,3-thiazole ring (five-membered aromatic heterocycle containing sulfur and nitrogen).
- A propanoic acid backbone with an amino group (-NH₂) at the β-carbon and a carboxylic acid (-COOH) group.
- Two chloride counterions , forming a dihydrochloride salt.
The compound exists in two enantiomeric forms (D- and L-), though the dihydrochloride salt may preferentially crystallize in a single stereoisomeric form. The thiazole ring’s sulfur atom introduces steric and electronic effects that influence molecular conformations.
Key Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Thiazole ring | 1,3-thiazol-5-yl | Aromatic heterocycle |
| Amino group | β-carbon of propanoic acid | -NH₂ |
| Carboxylic acid | α-carbon of propanoic acid | -COOH |
| Chloride counterions | External ions | HCl salts |
Isomeric Considerations
The presence of a chiral center at the β-carbon (bearing the amino and thiazole groups) allows for enantiomeric forms. While no experimental data on racemic or enantiopure forms is available in the literature, theoretical studies of analogous thiazole-amino acids suggest that steric interactions between the thiazole ring and amino group favor specific conformations.
Crystallographic Characterization and X-ray Diffraction Studies
Experimental crystallographic data for 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride remains limited. However, insights can be drawn from:
- Theoretical conformational analyses of similar thiazole-amino acid derivatives.
- General X-ray diffraction (XRD) principles for salt-form crystal packing.
Key Challenges in Crystallography
- Low symmetry : The dihydrochloride form may adopt complex crystal packing due to hydrogen-bonding interactions between the carboxylic acid, amino group, and chloride ions.
- Hygroscopicity : The compound’s ionic nature may hinder single-crystal growth.
Comparative XRD Approaches
| Method | Application | Limitations |
|---|---|---|
| Powder XRD | Phase identification, lattice parameter estimation | Limited resolution for amorphous materials |
| Single-crystal XRD | Full atomic resolution, space group determination | Requires high-quality crystals |
| Computational modeling | Predicting hydrogen-bond networks | Accuracy depends on force fields |
While no experimental XRD data is reported in the literature, computational methods (e.g., density functional theory, DFT) have been used to study conformational preferences of thiazole-amino acids. For example, DFT studies reveal that the β2 conformation (ϕ ≈ −160°, ψ ≈ 8°) is stabilized by intramolecular N–H⋯N hydrogen bonds.
Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms
The dihydrochloride salt and free base forms exhibit distinct physicochemical properties:
Salt-Induced Structural Effects
- Hydrogen Bonding : The dihydrochloride form likely engages in stronger ionic interactions (e.g., Cl⁻⋯H-N) and hydrogen bonds (e.g., -COOH⋯Cl⁻), altering crystal packing compared to the free base.
- Protonation State : The dihydrochloride’s carboxylic acid remains deprotonated, while the amino group is protonated, affecting electronic properties.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical studies provide insights into the compound’s electronic behavior:
Molecular Orbital Analysis
- HOMO (Highest Occupied Molecular Orbital) : Localized on the thiazole ring’s π-electrons, contributing to aromatic stability.
- LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the carboxylic acid’s carbonyl group, influencing electrophilic reactivity.
Theoretical Models
DFT calculations on analogous thiazole-amino acids reveal:
- Conformational Preferences : The β2 conformation (ϕ ≈ −160°, ψ ≈ 8°) is energetically favored due to N–H⋯N hydrogen bonding.
- Electronic Effects : The sulfur atom in the thiazole ring enhances π-electron conjugation, stabilizing the molecule.
Comparative Electronic Properties
| Property | Dihydrochloride Salt | Free Base |
|---|---|---|
| Electron Density (S) | High due to sulfur’s lone pairs | Moderate |
| Dipole Moment | Enhanced by Cl⁻ ions | Lower |
| Reactivity (Nucleophilicity) | Amino group protonated → reduced nucleophilicity | Amino group deprotonated → increased nucleophilicity |
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXTVPSMFMEAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-33-2 | |
| Record name | 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with ammonia to form the corresponding thiazole-5-amine. This intermediate is then coupled with a suitable α-bromo acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The amino group participates in Schiff base formation with aldehydes and ketones. A 2022 study demonstrated its reactivity with aromatic aldehydes in aqueous sodium carbonate solutions at 80°C :
| Aldehyde Used | Reaction Time | Product Formed | Catalyst |
|---|---|---|---|
| Benzaldehyde | 5 hr | N-Benzylidene derivative | Glycine |
| 4-Nitrobenzaldehyde | 6 hr | Nitro-substituted Schiff base | Triethylamine |
| Furfural | 4.5 hr | Heterocyclic Schiff base | Sodium acetate |
These reactions yield biologically active derivatives showing plant growth regulation in Brassica napus .
Oxidation and Reduction Reactions
The thiazole sulfur atom undergoes oxidation, while the amino group participates in reduction:
Oxidation with H₂O₂
Produces sulfoxide derivatives at 0-5°C in methanol:
$$ \text{Thiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole-SO} + \text{H}_2\text{O} $$
Yields: 72-85% (pH dependent)
Reduction with NaBH₄
Converts thiazole to thiazolidine in ethanol at reflux:
$$ \text{C}_3\text{H}_4\text{N}_2\text{S} + \text{NaBH}_4 \rightarrow \text{C}_3\text{H}_6\text{N}_2\text{S} + \text{NaOH} + \text{H}_2 $$
Reaction completion: 3 hr (monitored by TLC)
Nucleophilic Substitution Reactions
The amino group undergoes alkylation and acylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C, 8 hr | N-Methylamino derivative (89% yield) |
| Acylation | Acetyl chloride | THF, 0°C, 2 hr | N-Acetylated compound (93% purity) |
These modifications enhance membrane permeability in pharmacokinetic studies.
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
With Chloroacetaldehyde
Forms bicyclic thiazolo[3,2-a]pyrimidine derivatives in refluxing water :
$$ \text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_2\text{S} + \text{HCl} $$
Key spectral data of product:
-
¹H NMR (D₂O): δ 2.62 (t, CH₂CO), 4.11 (t, NCH₂)
-
HRMS: m/z 228.0634 [M+H]⁺
Electrochemical Behavior
Cyclic voltammetry reveals redox properties critical for biological activity :
| Parameter | Value (vs Ag/AgCl) | Biological Correlation |
|---|---|---|
| Reduction potential | -500 mV | Nitroreductase activation |
| Oxidation peak | +1.2 V | ROS generation in cancer cells |
These electrochemical properties correlate with antimycobacterial activity against M. tuberculosis H37Rv (MIC = 5.71 μM) .
Salt Formation and pH-Dependent Behavior
The dihydrochloride salt shows distinct reactivity profiles:
| pH Condition | Solubility (g/100 mL) | Reactive Form |
|---|---|---|
| <3.0 | 12.4 | Protonated amino group |
| 5.5-7.0 | 2.1 | Zwitterionic form |
| >8.5 | 38.9 | Deprotonated carboxylate |
This pH sensitivity enables controlled drug release formulations .
Cross-Coupling Reactions
Palladium-catalyzed couplings expand structural diversity:
| Catalyst System | Coupling Partner | Yield | Application |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acid | 78% | Antibacterial agents |
| CuI/L-proline | Terminal alkyne | 65% | Fluorescent probes |
These reactions enable synthesis of libraries for high-throughput screening .
The compound's multifunctional nature enables diverse synthetic transformations, making it valuable for medicinal chemistry and materials science. Recent studies highlight its potential in developing antitubercular agents and plant growth regulators , though further in vivo validation remains essential for therapeutic applications.
Scientific Research Applications
Structural Overview
- Molecular Formula : CHNOS
- Molecular Weight : 172.21 g/mol
- IUPAC Name : 2-amino-3-(1,3-thiazol-5-yl)propanoic acid
- CAS Number : 2089255-33-2
Medicinal Chemistry
The compound serves as a precursor for synthesizing bioactive compounds and potential drug candidates. Its ability to interact with specific enzymes or receptors makes it a valuable asset in drug design. For instance, studies have shown that it can modulate enzyme-substrate interactions and influence protein-ligand binding, which is crucial for developing therapeutic agents targeting various diseases .
Case Study: Drug Development
Research indicates that derivatives of thiazole-containing compounds exhibit promising biological activities, including antimicrobial and anticancer properties. The synthesis of such derivatives often utilizes 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride as a building block .
Biochemistry
In biochemical research, this compound acts as a probe to study enzyme mechanisms. Its interactions with enzymes can lead to alterations in cellular pathways, making it essential for understanding metabolic processes .
Example of Application
The compound has been utilized in studies assessing its effects on neurodegenerative diseases, where it demonstrated neuroprotective properties by modulating oxidative stress pathways .
Research has highlighted the biological activity of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride. Its mechanism typically involves binding to active sites on proteins, influencing their function and leading to potential therapeutic applications in treating conditions like cancer and infectious diseases .
Neuroprotective Properties
Recent studies suggest that the compound may protect against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the amino acid moiety can interact with receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives
Compounds such as 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles (Proshin et al., 2014) share a heterocyclic core but differ in ring composition (1,2,4-thiadiazole vs. 1,3-thiazole) and substituents. Key distinctions include:
- Reactivity : Thiadiazoles are more electron-deficient due to the additional nitrogen atom, enabling participation in Dimroth rearrangements and nucleophilic substitutions, whereas the thiazole ring in the target compound favors electrophilic aromatic substitution .
- Applications : Thiadiazole derivatives are often utilized as intermediates in multicomponent reactions (e.g., Gewald synthesis) or as ligands in metal complexes, whereas the target compound’s thiazole ring may prioritize interactions with biological targets like kinases or receptors .
Benzodioxole Analog
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (GLPBIO, 2017) replaces the thiazole with a benzodioxole group. Notable differences:
- Solubility : The benzodioxole variant has a molecular weight of 245.66 g/mol and is typically solubilized in DMSO, whereas the dihydrochloride form of the target compound likely exhibits superior aqueous solubility due to its ionic character .
- Biological Activity : Benzodioxole derivatives are associated with neuroactive or antioxidant properties, while thiazole-containing compounds often target microbial or enzymatic pathways .
Pesticide-Related Compounds
While unrelated structurally (e.g., etaconazole, propiconazole), these highlight the versatility of nitrogen heterocycles.
Comparative Data Table
Research Implications and Limitations
- Advantages : The dihydrochloride salt’s solubility profile makes it preferable for in vitro studies, while its thiazole core offers modularity for structural derivatization.
- Limitations: Limited direct pharmacological data are available compared to well-studied analogs like benzodioxole derivatives. Further studies on bioavailability and toxicity are needed.
Biological Activity
2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 245.13 g/mol
- CAS Number : 2089255-33-2
- Purity : Minimum 95% .
The compound features a thiazole ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes significantly to the compound's interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities to 2-amino-3-(1,3-thiazol-5-yl)propanoic acid have shown significant inhibition of cancer cell proliferation in vitro.
Case Study:
A study on related thiazole compounds found that certain derivatives displayed IC values below 10 µM against human glioblastoma and melanoma cells, suggesting strong anticancer potential . The structure-activity relationship (SAR) analysis highlighted that modifications on the thiazole ring could enhance potency.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In a synthesis study involving various thiazole compounds, some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests demonstrated that specific thiazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests that 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride may possess similar antimicrobial properties.
The biological activity of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : Thiazole derivatives often target specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride?
- Methodology : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach includes:
- Step 1 : Condensation of a thiazole precursor (e.g., 4-methyl-2-arylthiazole) with a β-amino acid derivative under reflux in ethanol (80–88% yield) .
- Step 2 : Reduction using NaBHCN in methanol (85–90% yield), followed by acid hydrolysis with concentrated HCl to yield the dihydrochloride salt (70–75% yield) .
- Alternative routes : Thiazole rings can be introduced via cyclization reactions using thioureas or via coupling with pre-formed thiazole intermediates, as seen in analogous syntheses of thiazole-containing amino acids .
Q. How is this compound characterized in terms of purity and structural confirmation?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry (e.g., thiazole proton signals at δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S, Cl percentages) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Handling :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Key variables :
- Reaction time : Extending reflux duration (e.g., from 2 to 4 hours) may improve conversion in cyclization steps .
- Temperature : Controlled heating (e.g., 60–80°C) prevents side reactions like thiazole ring decomposition .
- Catalyst selection : Using NaBHCN instead of NaBH enhances selectivity in reduction steps .
Q. What analytical approaches resolve contradictions in spectroscopic data for thiazole-containing amino acid derivatives?
- Case study : Discrepancies in NMR signals may arise from tautomerism in the thiazole ring. Solutions include:
- Variable Temperature (VT) NMR : To observe dynamic equilibria (e.g., thiazole-imidazole tautomers) .
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating H and C signals .
- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .
Q. What biocatalytic strategies enable enantioselective synthesis of this compound?
- Enzyme-mediated synthesis :
- Phenylalanine ammonia-lyase (PAL) : Catalyzes stereoselective addition of ammonia to thiazole-containing acrylic acids, yielding L-enantiomers .
- Immobilized enzymes : SwCNTNH-PAL biocatalysts improve reusability and reaction efficiency in batch modes (e.g., 24-hour reactions at 25°C) .
Q. How do structural modifications to the thiazole ring affect the compound's biological activity?
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups (Cl, F) : Enhance antimycobacterial activity by increasing electrophilicity (MIC reduced from 32 to 8 µg/mL in analogs) .
- Methyl substituents : Improve metabolic stability but may reduce solubility .
- Ring expansion : Replacing thiazole with benzothiazole alters binding affinity to target enzymes (e.g., mycobacterial kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
